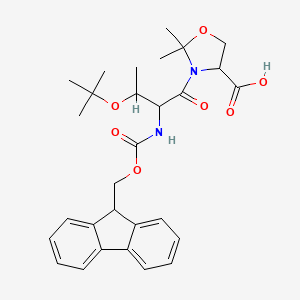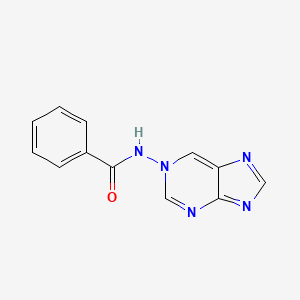
Fast Red Salt ITR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fast Red Salt ITR: is a diazonium salt commonly used in various biochemical and histological applications. It is known for its role as a chromogenic substrate in enzyme histochemistry, particularly for detecting alkaline phosphatase activity. The compound is characterized by its vibrant red color, which makes it useful in staining procedures.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fast Red Salt ITR is synthesized through the diazotization of 5-diethylaminosulfonyl-2-methoxybenzenediazonium chloride. The reaction involves the treatment of 3-acetamido-4-methoxybenzene-1-sulfonyl chloride with diethylamine, followed by hydrolysis .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as:
- Preparation of the sulfonyl chloride precursor.
- Diazotization reaction with diethylamine.
- Purification and crystallization of the final product.
Chemical Reactions Analysis
Types of Reactions: Fast Red Salt ITR undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo dyes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and thiols.
Coupling Reactions: Typically performed in alkaline conditions using phenolic compounds or aromatic amines.
Major Products Formed:
Azo Dyes: Formed through coupling reactions with phenols and aromatic amines.
Substituted Aromatic Compounds: Formed through substitution reactions with various nucleophiles.
Scientific Research Applications
Fast Red Salt ITR has a wide range of applications in scientific research, including:
Histochemistry: Used as a chromogenic substrate for detecting alkaline phosphatase activity in tissue sections.
Biochemistry: Employed in enzyme assays to visualize enzyme activity.
Medical Research: Utilized in diagnostic assays to detect specific enzymes in biological samples.
Industrial Applications: Used in the production of azo dyes for textile and printing industries.
Mechanism of Action
The mechanism of action of Fast Red Salt ITR involves its role as a chromogenic substrate. When used in enzyme histochemistry, the compound reacts with alkaline phosphatase to produce a colored precipitate. This reaction occurs through the hydrolysis of the diazonium group, followed by coupling with a phenolic compound to form an insoluble azo dye. The molecular targets include the enzyme alkaline phosphatase and the phenolic compounds used in the coupling reaction .
Comparison with Similar Compounds
Fast Red TR Salt: Another diazonium salt used in similar applications.
Fast Blue BB Salt: Used as a chromogenic substrate in enzyme assays.
Fast Red Violet LB Salt: Employed in histochemical staining procedures.
Uniqueness of Fast Red Salt ITR: this compound is unique due to its specific reactivity with alkaline phosphatase and its ability to produce a vibrant red color, making it particularly useful in histochemical staining. Its stability and ease of use also make it a preferred choice in various biochemical applications .
Properties
Molecular Formula |
C11H16ClN3O3S |
|---|---|
Molecular Weight |
305.78 g/mol |
IUPAC Name |
5-(diethylsulfamoyl)-2-methoxybenzenediazonium;chloride |
InChI |
InChI=1S/C11H16N3O3S.ClH/c1-4-14(5-2)18(15,16)9-6-7-11(17-3)10(8-9)13-12;/h6-8H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
KKLHKLGGOAYNBC-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)[N+]#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-((6-(Acryloyloxy)hexyl)oxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13396363.png)
![(6R,7R)-7-(2-(2-aminothiazol-4-yl)acetamido)-3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13396370.png)
![L-Phenylalanine, N-[1-(N-L-isoleucyl-L-histidyl)-L-prolyl]-](/img/structure/B13396376.png)




![3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxy-butanoic Acid](/img/structure/B13396410.png)
![2-[(1S,6S)-6-isopropenyl-3-methyl-1-cyclohex-2-enyl]-5-propyl-benzene-1,3-diol](/img/structure/B13396415.png)

![1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalene-2,5-diol](/img/structure/B13396428.png)

![3-chloro-7-[2-(hydroxymethyl)morpholin-4-yl]-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B13396439.png)
![N-[21-ethyl-20-[2-(1-methoxyethyl)-5-(4-methylpiperazin-1-yl)pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B13396447.png)
